molecular formula C9H12N2O3 B1405815 tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1355334-39-2

tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B1405815
CAS番号: 1355334-39-2
分子量: 196.2 g/mol
InChIキー: LSJAYSOMDPBYHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a tert-butyl ester group at position 3 and an oxo group at position 5. The "1,6-dihydro" designation indicates partial saturation of the pyridazine ring, retaining aromaticity in specific regions. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, due to the tert-butyl group’s steric bulk and stability as a protecting group .

特性

IUPAC Name

tert-butyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJAYSOMDPBYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149009
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-39-2
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl ester group. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Chemistry: In chemistry, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine: In medicinal chemistry, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

作用機序

The mechanism of action of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyridazine ring system can interact with nucleophiles and electrophiles, facilitating various biochemical reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9)

  • Structure : Replaces the tert-butyl ester with a methyl ester.
  • Key Differences :
    • Solubility : The smaller methyl group likely increases polarity and water solubility compared to the bulky tert-butyl analog.
    • Reactivity : Methyl esters are more prone to hydrolysis under basic conditions, whereas tert-butyl esters offer superior stability, making them preferable in multi-step syntheses.
    • Applications : Widely used as an intermediate in heterocyclic chemistry, as evidenced by its frequent listing in chemical catalogs .
    • Safety : Associated with hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS 434331-85-8)

  • Structure : Features a fully saturated 1,4,5,6-tetrahydropyridazine ring.
  • Key Differences: Aromaticity: The saturated ring lacks conjugation, reducing aromatic stability and altering electronic properties. This may affect reactivity in cycloaddition or nucleophilic substitution reactions. Applications: Likely employed in medicinal chemistry for conformational flexibility, enabling interactions with biological targets that rigid dihydropyridazines cannot accommodate .

Methyl 1-(Bicyclo[1.1.1]pentan-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 2908733-92-4)

  • Structure : Incorporates a bicyclo[1.1.1]pentane substituent at position 1.
  • Applications: The unique topology may enhance binding affinity in drug discovery, particularly for targets requiring rigid, three-dimensional scaffolds .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituent(s) Key Properties/Applications Hazards (GHS)
tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Not provided tert-butyl ester, 6-oxo Protecting group stability, synthesis Data not available
Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate 63001-30-9 Methyl ester, 6-oxo High reactivity, intermediate H302, H315, H319, H335
tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate 434331-85-8 tert-butyl ester, saturated ring Flexible scaffold for drug design Data not available
Methyl 1-(Bicyclo[1.1.1]pentan-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 2908733-92-4 Bicyclo[1.1.1]pentane, methyl ester Steric hindrance, 3D pharmacophores Data not available

生物活性

Introduction

Tert-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.

Structure and Composition

  • Chemical Formula: C₈H₁₀N₂O₃
  • Molecular Weight: 170.18 g/mol
  • CAS Number: 1355334-39-2

The compound features a pyridazine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction:
    • In vitro studies demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) through mechanisms involving Annexin V-FITC assays. The compound significantly increased the percentage of apoptotic cells, indicating its potential as an anticancer agent .
  • Inhibition of CDK2:
    • An in silico study indicated that the compound binds effectively to CDK2, a crucial enzyme in cell cycle regulation. The binding affinity was confirmed through subsequent in vitro assays, yielding IC₅₀ values in the low nanomolar range (20.1 nM for certain derivatives) .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • JNK2 Inhibition:
    • A related study identified diphenyl analogs of this compound that act as inhibitors of JNK2, a kinase involved in inflammatory responses. These compounds have shown promise in treating conditions like acute lung injury and sepsis by modulating the JNK2-NF-kB-MAPK pathway .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with other related compounds is useful.

Compound NameBiological ActivityIC₅₀ (nM)Target
This compoundAnticancer20.1CDK2
Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylateAnti-inflammatoryNot specifiedJNK2
Other Pyridazine DerivativesVarious (antiviral, antibacterial)VariableVarious

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of several pyridazine derivatives, this compound was found to significantly inhibit proliferation in T47D and MDA-MB-231 cells compared to untreated controls. The study utilized SRB assays to quantify cell viability post-treatment, demonstrating a marked decrease in cell survival rates .

Case Study 2: Mechanistic Insights into Apoptosis

Further mechanistic studies employed flow cytometry to analyze apoptotic markers. Results showed that treatment with this compound led to an increase in both early and late apoptotic cells across various concentrations, suggesting a dose-dependent effect on apoptosis induction .

Q & A

Q. How can the molecular structure of tert-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate be unambiguously confirmed?

Methodological Answer: The compound’s structure can be confirmed via single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement . Key parameters include bond lengths (e.g., C=O at ~1.21 Å and N-N at ~1.35 Å) and hydrogen-bonding interactions, which stabilize the dihydropyridazine ring. Complementary techniques like NMR (e.g., 1^1H and 13^{13}C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular weight (197.23 g/mol) and functional groups (e.g., tert-butyl at δ ~1.4 ppm in 1^1H NMR) .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A typical route involves cyclocondensation of hydrazine derivatives with β-keto esters under acidic or basic conditions. For example:

  • Step 1 : React ethyl 3-oxobutanoate with tert-butyl carbazate in ethanol/HCl to form the pyridazine ring.
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 40–60%, with impurities often arising from incomplete cyclization or tert-butyl group cleavage .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent decomposition.
  • Handling : Use explosion-proof equipment (e.g., spark-free tools) due to potential peroxide formation. Avoid contact with oxidizing agents (e.g., tert-butyl hydroperoxide analogs) .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental hazards .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity and crystallographic packing?

Methodological Answer: The tert-butyl group introduces steric hindrance , reducing nucleophilic attack at the carboxylate moiety. In crystallography, it disrupts dense packing, leading to triclinic or monoclinic crystal systems (e.g., P1 space group) with large unit cell volumes (~400 Å3^3). Hydrogen bonding between the pyridazine carbonyl and adjacent molecules (e.g., [Ni(H2_2O)6_6]2+^{2+} complexes) stabilizes the lattice . Computational modeling (e.g., Mercury CSD) can predict packing efficiency and polymorphism risks .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or spirocyclic moieties to enhance metabolic stability (e.g., J27 derivative with IC50_{50} = 0.12 µM against JNK2) .
  • Scaffold Hopping : Convert the carboxylate to a carboxamide to improve solubility (logP reduction from 2.1 to 1.4) while retaining target affinity .
  • In Vivo Validation : Use LPS-induced murine models of acute lung injury (ALI) to assess efficacy (e.g., J27 reduces IL-6 by 70% at 10 mg/kg) .

Q. How can analytical challenges, such as low HPLC resolution of degradation products, be addressed?

Methodological Answer:

  • Method Optimization : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (5–95% over 20 min) at 254 nm.
  • Degradation Studies : Identify hydrolytic byproducts (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) via LC-MS/MS and quantify using external calibration curves .
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to validate method robustness .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., degradation in DMSO at room temperature).
  • Assay Variability : Standardize protocols (e.g., NF-κB inhibition in RAW264.7 cells with LPS stimulation for 24 h) .
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM vs. ng/mL) and correct for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。